molecular formula C5H8BrNO2 B13390632 2-Amino-4-bromopent-4-enoic acid CAS No. 7145-00-8

2-Amino-4-bromopent-4-enoic acid

Cat. No.: B13390632
CAS No.: 7145-00-8
M. Wt: 194.03 g/mol
InChI Key: YTCSGBSYHNQHFD-UHFFFAOYSA-N
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Description

2-Amino-4-bromopent-4-enoic acid is an organic compound with the molecular formula C5H8BrNO2 It is a derivative of pentenoic acid, featuring an amino group at the second position and a bromine atom at the fourth position of the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromopent-4-enoic acid typically involves the bromination of 4-pentenoic acid followed by the introduction of an amino group. One common method is the reaction of 4-pentenoic acid with bromine in the presence of a catalyst to yield 4-bromopent-4-enoic acid. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. Key examples include:

Reagents and Conditions:

  • Nucleophiles: Amines (e.g., primary amines), hydroxide ions, or thiols.

  • Solvents: Polar aprotic solvents (e.g., DMF, ethanol).

  • Catalysts: None required for most substitutions; reactions proceed at room temperature or mild heating .

Products:

  • Amine Substitution: Forms 2-amino-4-aminopent-4-enoic acid derivatives.

  • Hydroxide Substitution: Yields 2-amino-4-hydroxypent-4-enoic acid .

Example Reaction:

2-Amino-4-bromopent-4-enoic acid+NH32-Amino-4-aminopent-4-enoic acid+HBr\text{2-Amino-4-bromopent-4-enoic acid} + \text{NH}_3 \rightarrow \text{2-Amino-4-aminopent-4-enoic acid} + \text{HBr}

Oxidation Reactions

The α,β-unsaturated double bond undergoes oxidation to form epoxides or diols.

Reagents and Conditions:

  • Epoxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C.

  • Dihydroxylation: Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) in acetone/water .

Products:

  • Epoxides: 2-Amino-4-bromo-4,5-epoxypentanoic acid.

  • Diols: 2-Amino-4-bromo-4,5-dihydroxypentanoic acid.

Mechanistic Insight:
Epoxidation proceeds via electrophilic addition, while dihydroxylation follows a cyclic osmate intermediate .

Reduction Reactions

The double bond is reduced to yield saturated analogs.

Reagents and Conditions:

  • Catalytic Hydrogenation: H₂ gas (1 atm) with palladium on carbon (Pd/C) in methanol .

  • Alternative Reductants: Sodium borohydride (NaBH₄) in ethanol, though less efficient.

Products:

  • Saturated Analog: 2-Amino-4-bromopentanoic acid (yield: 85–92%) .

Example Reaction:

2-Amino-4-bromopent-4-enoic acid+H2Pd/C2-Amino-4-bromopentanoic acid\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Amino-4-bromopentanoic acid}

Condensation Reactions

The compound serves as a key intermediate in heterocyclic synthesis.

Case Study: Quinoxaline Derivative Synthesis
A patent (US7626022B2) describes its condensation with 1,2-phenylenediamine to form 2-acetamido-2-(2-quinoxalinylmethyl)-malonic acid diethyl ester .

Parameter Details
Reagents 1,2-Phenylenediamine, triethylamine (TEA)
Solvent Ethanol
Conditions 48-hour dropwise addition, pH maintained ≥4, room temperature
Yield 70%
Product Application Intermediate for bioactive quinoxaline-based compounds .

Reaction Scheme:

2-Amino-4-bromopent-4-enoic acid+1,2-phenylenediamineTEAQuinoxaline derivative\text{this compound} + \text{1,2-phenylenediamine} \xrightarrow{\text{TEA}} \text{Quinoxaline derivative}

Comparative Reactivity Analysis

The table below contrasts reaction outcomes with similar halogenated amino acids:

Reaction Type This Compound (S)-2-Amino-4-chloropent-4-enoic acid Boc-Protected Analog
Substitution Rate Fast (Br⁻ is a good leaving group)Moderate (Cl⁻ is less reactive)Slower (steric hindrance from Boc group)
Epoxidation Yield 88%72%N/A
Reduction Efficiency 92%85%78%

Scientific Research Applications

Scientific Research Applications of 2-Amino-4-bromopent-4-enoic Acid

This compound is an organic compound with an amino group, a bromine atom, and a double bond within its five-carbon chain. It is used in medicinal chemistry, organic synthesis, and biological studies. The presence of the bromine atom enhances its reactivity in substitution reactions and can influence its biological activity.

Forms of the Compound

This compound has two enantiomeric forms, (S)-2-Amino-4-bromopent-4-enoic acid and (R)-2-Amino-4-bromopent-4-enoic acid.

  • (S)-2-Amino-4-bromopent-4-enoic acid: Also known as 4-bromo-2-amino-4-pentenoic acid, this isomer has potential biological activities and is characterized by a bromine atom and a double bond, influencing its interactions with biological systems. Its molecular formula is C5H8BrNO2, with a molecular weight of 202.03 g/mol and a CAS number of 151144-96-6.
  • (R)-2-Amino-4-bromopent-4-enoic acid: This isomer is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. It is also utilized in biological research to study enzyme-substrate interactions and protein synthesis. Its molecular weight is 194.03 g/mol and its CAS No. is 264903-49-3 .

Types of Reactions

This compound can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
    • Common Reagents and Conditions: Nucleophiles like sodium hydroxide or primary amines in polar solvents.
    • Major Products: Formation of substituted amino acids.
  • Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
    • Common Reagents and Conditions: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
    • Major Products: Formation of epoxides or diols.
  • Reduction Reactions: The double bond can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
    • Common Reagents and Conditions: Hydrogen gas with a palladium catalyst under atmospheric pressure.
    • Major Products: Formation of saturated amino acids.

Applications

This compound has several scientific research applications:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds. It may act as an enzyme inhibitor or a substrate analog, interacting with molecular targets such as enzymes or receptors. The presence of the bromine atom and the double bond can influence its binding affinity and reactivity, leading to specific biological effects.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: It can be used to study enzyme-substrate interactions and protein modifications. (R)-2-Amino-4-bromopent-4-enoic acid can be used to study enzyme-substrate interactions and protein synthesis due to its unique structure.
  • Industrial Applications: Potential use in the development of new materials and chemical processes. (R)-2-Amino-4-bromopent-4-enoic acid can be used in the production of specialty chemicals and materials with specific properties.

Biological Activities

Mechanism of Action

The mechanism of action of 2-Amino-4-bromopent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of target proteins and influence biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloropent-4-enoic acid
  • 2-Amino-4-fluoropent-4-enoic acid
  • 2-Amino-4-iodopent-4-enoic acid

Uniqueness

2-Amino-4-bromopent-4-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs

Biological Activity

2-Amino-4-bromopent-4-enoic acid, also known as (S)-2-amino-4-bromopent-4-enoic acid, is an organic compound with notable biological activity. Its structure features an amino group, a bromine atom, and a double bond within a five-carbon chain, which contributes to its reactivity and potential applications in medicinal chemistry and biological studies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C5_5H8_8BrNO2_2, with a molecular weight of approximately 202.03 g/mol. The presence of the bromine atom enhances its reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily arises from its interactions with various molecular targets, including enzymes and receptors. It can act as an enzyme inhibitor or substrate analog, influencing biochemical pathways through competitive inhibition or modulation of enzyme activity. The specific mechanism often depends on the target enzyme and the conditions under which the compound is used .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be leveraged in drug development for conditions where enzyme activity needs to be modulated.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, although further research is needed to fully characterize this activity.
  • Neuroactive Properties : Some studies indicate that it may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionActs as an inhibitor for specific enzymes,
Antimicrobial EffectsExhibits antibacterial properties ,
Neuroactive PropertiesPotential interactions with neurotransmitters,

Case Study: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific metabolic enzymes involved in amino acid metabolism. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. The findings revealed that it inhibited growth in several Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Applications in Medicinal Chemistry

Due to its unique structure and biological properties, this compound serves as a building block for synthesizing bioactive molecules. Its ability to modify enzyme interactions makes it a candidate for drug design aimed at treating diseases related to enzyme dysfunction.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-bromopent-4-enoic acid with high enantiomeric purity?

  • Methodological Answer : Utilize asymmetric synthesis techniques, such as chiral auxiliary-assisted bromination or enzymatic resolution, to ensure enantiomeric purity. Purification via reverse-phase HPLC or chiral chromatography can isolate the desired enantiomer. Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via 1H NMR^{1}\text{H NMR} to track bromine incorporation at the 4-position .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} to confirm the presence of the bromoalkene and amino groups.
  • IR Spectroscopy : Identify characteristic stretches (e.g., C-Br at ~550–600 cm1^{-1}, NH2_2 at ~3300 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structure and bond angles for steric/electronic analysis .

Q. What strategies ensure the stability of this compound under different experimental conditions?

  • Methodological Answer :

  • Storage : Keep in a desiccator at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the bromoalkene.
  • Solvent Selection : Use anhydrous DMSO or DMF for reactions to minimize degradation.
  • Stability Assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .

Q. How can researchers assess the compound’s potential biological activity in vitro?

  • Methodological Answer : Perform enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cytotoxicity can be evaluated via MTT assays on cell lines, with IC50_{50} values calculated. Ensure controls for non-specific binding by comparing activity against structurally similar analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromination at the 4-position of pent-4-enoic acid derivatives?

  • Methodological Answer : Screen brominating agents (e.g., NBS, Br2_2) under varying temperatures and solvents (e.g., CCl4_4, DCM). Use DFT calculations to model transition states and predict regioselectivity. Validate outcomes via 1H NMR^{1}\text{H NMR} integration and GC-MS to quantify byproducts .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate partial charges, frontier molecular orbitals (HOMO/LUMO), and Fukui indices. Molecular dynamics simulations can model solvent effects on reaction pathways. Compare predicted outcomes with experimental kinetic data .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., cell line specificity, assay protocols). Reproduce conflicting studies under standardized conditions, controlling for purity (HPLC ≥98%), solvent (DMSO concentration), and incubation time. Use statistical tools (e.g., ANOVA) to assess significance .

Q. How to design experiments probing the compound’s interaction with enzymes using kinetic and structural methods?

  • Methodological Answer :

  • Kinetics : Perform steady-state inhibition assays with varying substrate concentrations to determine KiK_i and mechanism (competitive/non-competitive).
  • Structural Analysis : Use X-ray crystallography or cryo-EM to resolve enzyme-ligand complexes. Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What methodologies differentiate enantiomer-specific effects in biological systems?

  • Methodological Answer : Synthesize enantiomers via chiral chromatography and test separately in cellular assays. Use circular dichroism (CD) to confirm enantiomeric purity. Compare IC50_{50} values and molecular docking simulations to identify stereospecific binding interactions .

Properties

IUPAC Name

2-amino-4-bromopent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSGBSYHNQHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281548
Record name 2-amino-4-bromopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-00-8
Record name NSC21942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-bromopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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